5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
Synthesis Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . A novel, facile, one-pot, multicomponent protocol for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives has been developed using alumina–silica-supported MnO2 as recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .Chemical Reactions Analysis
The cyclo-condensation of substituted benzaldehydes, malononitrile and phenyl hydrazine gave the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in 86–96% yield .Scientific Research Applications
Synthesis of Pyrazolopyrimidines
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile has been utilized in the synthesis of novel compounds. For instance, researchers described the synthesis of new 5-(5-amino-1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles from 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. An unexpected formation of 1H-pyrazolo[3,4-d]pyrimidine derivatives occurred during this process, demonstrating the compound's utility in synthesizing complex molecular structures (Faria et al., 2013).
Antimicrobial Activity
The compound has been used in the synthesis of Schiff bases with antimicrobial properties. For example, novel Schiff bases were synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives, showcasing its potential in antimicrobial applications (Puthran et al., 2019).
Corrosion Inhibition
The compound also finds application in corrosion inhibition. Pyranopyrazole derivatives, which can be synthesized from 5-amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile, have shown significant effectiveness as inhibitors for mild steel corrosion in acidic solutions, offering potential use in industrial applications (Yadav et al., 2016).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives of this compound have been studied to understand intermolecular interactions. These studies are crucial for determining the physical and chemical properties of new materials and can lead to the development of novel applications in various fields (Fathima et al., 2014).
Synthesis of Novel Compounds
This chemical is instrumental in the synthesis of various novel compounds. For example, it has been used in the facile synthesis of new series of pyrazole-4-carbonitrile derivatives, demonstrating its versatility in creating diverse chemical structures with potential applications in different scientific fields (Ali et al., 2016).
properties
IUPAC Name |
5-amino-1-(4-bromophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4/c1-7-10(6-13)11(14)16(15-7)9-4-2-8(12)3-5-9/h2-5H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXAHPLZAJJVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506192 | |
Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
76982-35-9 | |
Record name | 5-Amino-1-(4-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40506192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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